molecular formula C9H13ClN2 B3085628 (Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride CAS No. 1158219-28-3

(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride

Cat. No. B3085628
CAS RN: 1158219-28-3
M. Wt: 184.66 g/mol
InChI Key: LFWQEVDZGHMZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a practical two-step synthesis of imidazo [1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines has been reported .

Scientific Research Applications

Coordination Chemistry and Structural Studies

Complexation with Copper: Structural studies of complexes involving (Prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine with copper in various oxidation states revealed intricate coordination geometries. These studies highlighted the flexibility and coordination behavior of this class of ligands, resulting in diverse molecular architectures ranging from discrete molecular species to one-dimensional chain structures depending on the anionic counterparts (Bussey et al., 2015).

Materials Science and Polymer Chemistry

Synthesis of Organosilicon Polymers: The condensation of related compounds with silanes leads to the formation of cross-linked organosilicon polymers. These polymers exhibit potential for applications in materials science, including as anionites for the selective recovery of metal ions (Belousova et al., 2001).

Catalysis

Catalysis in Hydroxylation Reactions: Copper(II) complexes derived from multidentate ligands containing (Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine moieties have been evaluated as catalysts for the direct hydroxylation of benzene to phenol, demonstrating significant efficiency and potential for industrial applications (Wu et al., 2015).

Fluorescence Sensing

Development of Fluorescent Sensors: Studies have focused on the synthesis and characterization of fluorescein-based dyes incorporating pyridyl-amine-pyrrole groups derived from (Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine. These compounds exhibit midrange affinity for Zn(II) and have been applied in biological imaging, highlighting their potential as selective fluorescent sensors for metal ions (Nolan et al., 2006).

Future Directions

While specific future directions for this compound are not available, research into similar compounds continues to be a significant area of interest. For instance, the development of novel heterocyclic compound libraries with potential biological activities is an important component of medicinal chemistry and chemical biology .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c1-2-6-10-8-9-5-3-4-7-11-9;/h2-5,7,10H,1,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWQEVDZGHMZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(Prop-2-en-1-yl)(pyridin-2-ylmethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.